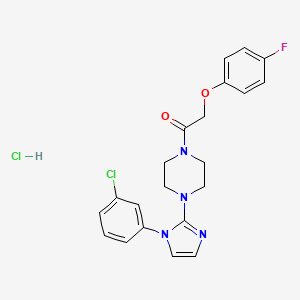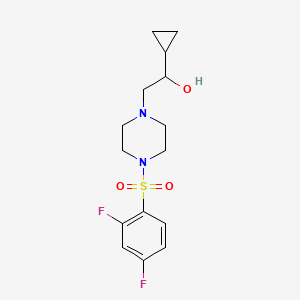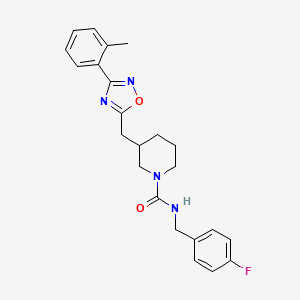![molecular formula C23H26N4O5S2 B2551715 {2-メトキシ-5-[(4-(2-ピリジル)ピペラジニル)スルホニル]フェニル}メチル(フェニルスルホニル)アミン CAS No. 708285-73-8](/img/structure/B2551715.png)
{2-メトキシ-5-[(4-(2-ピリジル)ピペラジニル)スルホニル]フェニル}メチル(フェニルスルホニル)アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide is a complex organic compound that features a combination of methoxy, pyridinyl, piperazinyl, and sulfonyl functional groups
科学的研究の応用
N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders due to its piperazine moiety.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials often include 2-methoxy-5-nitrophenyl compounds, which undergo nucleophilic substitution with 4-(pyridin-2-yl)piperazine. This intermediate is then subjected to sulfonylation and methylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the starting material can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the nitro group would yield an amine derivative.
作用機序
The mechanism of action of N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The piperazine moiety can bind to neurotransmitter receptors, modulating their activity. The sulfonyl group can interact with enzymes, inhibiting their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide: shares similarities with other sulfonamide and piperazine derivatives, such as:
Uniqueness
The uniqueness of N-(2-methoxy-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-N-methylbenzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
N-[2-methoxy-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S2/c1-25(33(28,29)19-8-4-3-5-9-19)21-18-20(11-12-22(21)32-2)34(30,31)27-16-14-26(15-17-27)23-10-6-7-13-24-23/h3-13,18H,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIFCYUDSJYPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2551632.png)
![N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2551633.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2551634.png)
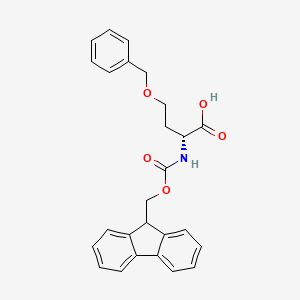

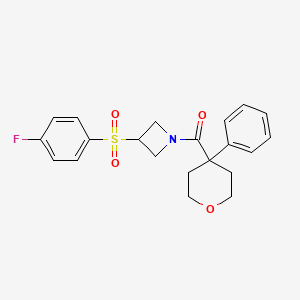


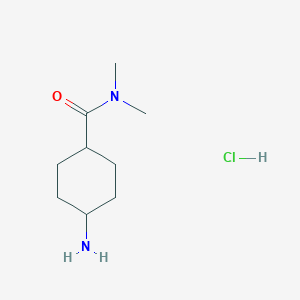
![1-[(3,4-dimethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B2551651.png)
